Cas no 2171914-21-7 (1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride)

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride is a fluorinated sulfonyl fluoride derivative with significant utility in organic synthesis and medicinal chemistry. Its trifluoropropyl and sulfonyl fluoride moieties enhance reactivity, making it a versatile intermediate for selective modifications, particularly in click chemistry and covalent inhibitor design. The sulfonyl fluoride group exhibits high electrophilicity, enabling efficient reactions with nucleophiles, while the pyrazole core provides structural diversity for heterocyclic derivatization. This compound’s stability under ambient conditions and compatibility with late-stage functionalization underscore its value in drug discovery and material science applications. Its trifluoromethyl group further contributes to metabolic stability and lipophilicity, broadening its applicability in bioactive molecule development.
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride structure
2171914-21-7 structure
Product name:1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride
CAS No:2171914-21-7
MF:C6H6F4N2O2S
Molecular Weight:246.182653903961
CID:5895712
PubChem ID:165590728

1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride
    • 2171914-21-7
    • EN300-1614283
    • インチ: 1S/C6H6F4N2O2S/c7-6(8,9)2-4-12-5(1-3-11-12)15(10,13)14/h1,3H,2,4H2
    • InChIKey: HEGYXMOFZFGBFJ-UHFFFAOYSA-N
    • SMILES: S(C1=CC=NN1CCC(F)(F)F)(=O)(=O)F

計算された属性

  • 精确分子量: 246.00861126g/mol
  • 同位素质量: 246.00861126g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 310
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 60.3Ų

1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1614283-0.05g
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride
2171914-21-7
0.05g
$1737.0 2023-06-04
Enamine
EN300-1614283-0.25g
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride
2171914-21-7
0.25g
$1902.0 2023-06-04
Enamine
EN300-1614283-0.1g
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride
2171914-21-7
0.1g
$1819.0 2023-06-04
Enamine
EN300-1614283-2.5g
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride
2171914-21-7
2.5g
$4052.0 2023-06-04
Enamine
EN300-1614283-250mg
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride
2171914-21-7
250mg
$1902.0 2023-09-23
Enamine
EN300-1614283-1000mg
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride
2171914-21-7
1000mg
$2068.0 2023-09-23
Enamine
EN300-1614283-2500mg
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride
2171914-21-7
2500mg
$4052.0 2023-09-23
Enamine
EN300-1614283-100mg
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride
2171914-21-7
100mg
$1819.0 2023-09-23
Enamine
EN300-1614283-10.0g
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride
2171914-21-7
10g
$8889.0 2023-06-04
Enamine
EN300-1614283-0.5g
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride
2171914-21-7
0.5g
$1984.0 2023-06-04

1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride 関連文献

1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluorideに関する追加情報

Recent Advances in the Study of 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-5-sulfonyl Fluoride (CAS: 2171914-21-7)

The compound 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride (CAS: 2171914-21-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This sulfonyl fluoride derivative is particularly notable for its role as a covalent inhibitor, which can selectively modify target proteins through the formation of stable bonds with nucleophilic amino acid residues. Recent studies have explored its utility in chemical proteomics, enzyme inhibition, and the development of novel therapeutics.

One of the key advancements in the study of this compound is its application in activity-based protein profiling (ABPP). Researchers have demonstrated that 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride exhibits high reactivity toward serine hydrolases, a class of enzymes implicated in various disease pathways. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in identifying off-target effects of covalent inhibitors, providing valuable insights into drug safety and selectivity. The study utilized mass spectrometry-based techniques to map the compound's interactions with cellular proteins, revealing its potential as a versatile tool for target identification.

In addition to its role in ABPP, this compound has shown promise in the development of covalent kinase inhibitors. A recent preprint on bioRxiv reported the synthesis and evaluation of analogs derived from 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride, which demonstrated potent inhibition of EGFR (epidermal growth factor receptor) mutants resistant to first-generation inhibitors. The researchers employed X-ray crystallography to elucidate the binding mode of these analogs, confirming the formation of a covalent bond with the catalytic cysteine residue. These findings underscore the compound's potential in addressing drug resistance in oncology.

Another area of interest is the compound's utility in fragment-based drug discovery (FBDD). A 2024 study in ACS Chemical Biology described the use of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride as a sulfonyl fluoride fragment for screening against protein targets. The study demonstrated that the compound's trifluoropropyl group enhances membrane permeability, making it particularly suitable for targeting intracellular proteins. This property, combined with its moderate reactivity, positions it as an attractive candidate for hit identification in FBDD campaigns.

Despite these promising developments, challenges remain in optimizing the selectivity and pharmacokinetic properties of derivatives based on this scaffold. A recent review in Chemical Science emphasized the need for further structural modifications to reduce off-target reactivity while maintaining potency. Computational modeling and high-throughput screening approaches are being employed to address these limitations, with several research groups reporting progress in this direction.

In conclusion, 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride (CAS: 2171914-21-7) represents a versatile and valuable tool in chemical biology and drug discovery. Its applications span from proteomic studies to the development of covalent therapeutics, with recent research highlighting its potential in addressing unmet medical needs. As the field continues to evolve, this compound and its derivatives are likely to play an increasingly important role in the discovery of next-generation targeted therapies.

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